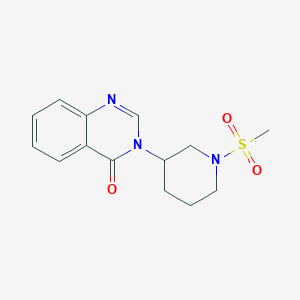

3-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

3-(1-(Methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a piperidine ring substituted with a methylsulfonyl group at the 1-position and linked to the quinazolinone core at the 3-position. Quinazolinones are heterocyclic compounds known for their broad pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The methylsulfonyl group enhances electrophilicity and metabolic stability, making this compound a candidate for drug discovery.

Properties

IUPAC Name |

3-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-21(19,20)16-8-4-5-11(9-16)17-10-15-13-7-3-2-6-12(13)14(17)18/h2-3,6-7,10-11H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZBZRHUMHHWBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)N2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone core.

Methylsulfonyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the class of quinazolin-4(3H)-ones, which are known for their diverse pharmacological properties. It has gained attention in scientific fields due to its potential biological activities. The compound features a quinazolinone core, characterized by fused benzene and pyrimidine ring systems, along with a methylsulfonyl group and a piperidine ring.

Potential Applications

This compound and its derivatives have numerous applications in scientific research:

- ** изучения биологической активности** The compound can be used to study its interactions with biological systems. It may exert effects by binding to enzymes or receptors, modulating their activity and potentially inhibiting enzymes involved in disease pathways, which could lead to therapeutic effects.

- Drug discovery As a quinazolinone derivative, this compound can be used in the creation of novel medications. Piperidine-substituted quinazolinone derivatives have been identified as a new class of small-molecule GHS-R1a antagonists .

- Chemical Reactions This compound can undergo various chemical reactions such as oxidation or substitution, leading to different alkyl or aryl derivatives, depending on the reagents and conditions used.

- Component in novel materials Quinazolin-4(3 H)-one-Type Piperidine Compounds can be used to prepare compositions with a pharmaceutically acceptable carrier or excipient and can be included in a kit comprising a sterile container containing an effective amount of a Quinazolin-4(3H)-one-Type Piperidine Compound .

Mechanism of Action

The mechanism of action of 3-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

- Piperidine vs. Phenyl Substituents: The target compound’s piperidine-sulfonyl group contrasts with aromatic substituents in compounds like 9a and 9h.

- Methylsulfonyl vs. Sulfinyl/Thio Groups : Methylsulfonyl (as in the target compound and compound 43) provides stronger electron-withdrawing effects compared to sulfinyl (compound 47) or thioether groups (compound 13 in ), which may enhance metabolic stability and target affinity .

- Antimicrobial vs. Antihypertensive Activity: While halogenated phenylquinazolinones (e.g., 9a, 23) show antibacterial or antihypertensive effects, the target compound’s piperidine-sulfonyl motif may favor enzyme inhibition (e.g., carbonic anhydrase) over direct antimicrobial action .

Structure-Activity Relationship (SAR)

- Sulfonyl Group Position : Methylsulfonyl at the piperidine 1-position (target compound) vs. phenyl 3-position (compound 43) alters steric and electronic interactions with targets.

- Piperidine Ring: 3-Position linkage to quinazolinone (target compound) vs. 4-position (’s 3-[1-(arylsulfonyl)piperidin-4-yl] derivatives) may affect pharmacokinetics .

- Enzyme Inhibition : Aliphatic sulfonamides (e.g., compound 43) show higher carbonic anhydrase II inhibition (KI: 6.4–14.2 nM) than aromatic derivatives, suggesting the target compound’s methylsulfonyl-piperidine group may confer similar potency .

Biological Activity

3-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a quinazolinone core, characterized by a fused benzene and pyrimidine ring system. The presence of a methylsulfonyl group and a piperidine ring enhances its biological reactivity and interaction with various molecular targets. Its molecular formula is , indicating the presence of sulfur, which is crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that it may inhibit key enzymes involved in inflammatory pathways, potentially modulating immune responses. For instance, studies have shown that quinazolinone derivatives can inhibit the NLRP3 inflammasome, a critical component in the inflammatory response, by suppressing IL-1β release from activated immune cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. It has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly and enhancing caspase activity, which are essential processes for programmed cell death . The compound's effectiveness against various cancer cell lines suggests its potential as a therapeutic agent in oncology.

Antimicrobial Properties

Research has also explored the antimicrobial effects of this compound. It has demonstrated significant activity against various bacterial strains, indicating its potential as an antimicrobial agent. The structure-activity relationship (SAR) studies suggest that modifications in the sulfonyl group can enhance its antimicrobial efficacy .

Comparative Biological Activity Table

| Activity Type | Mechanism | IC50/Effectiveness |

|---|---|---|

| Anticancer | Inhibits microtubule assembly | Effective at 20 μM |

| Antimicrobial | Inhibits growth of Gram-positive bacteria | Comparable to ampicillin |

| Anti-inflammatory | Inhibits NLRP3 inflammasome | IC50 = 5 μM |

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The compound was found to significantly induce apoptosis at concentrations as low as 1 μM, demonstrating its potential as a chemotherapeutic agent .

- Inflammation Modulation : Another investigation focused on its role in modulating inflammatory responses through NLRP3 inflammasome inhibition. The compound effectively reduced IL-1β secretion in ATP-stimulated macrophages, highlighting its anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.